molecular formula C23H15NO2 B15007795 3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B15007795
M. Wt: 337.4 g/mol
InChI Key: ZKGNACLKYZGBPQ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a naphthoquinoline core with methyl and phenyl substituents. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthoquinone derivatives with aniline derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reaction conditions is critical to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with DNA and proteins, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-methylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
  • 6-(1,3-Benzothiazol-2-ylthio)-3-methyl-3H-naphthoquinoline-2,7-dione

Uniqueness

3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H15NO2

Molecular Weight

337.4 g/mol

IUPAC Name

14-methyl-16-phenyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C23H15NO2/c1-24-18-13-7-12-17-20(18)21(15-10-5-6-11-16(15)22(17)25)19(23(24)26)14-8-3-2-4-9-14/h2-13H,1H3

InChI Key

ZKGNACLKYZGBPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O

Origin of Product

United States

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